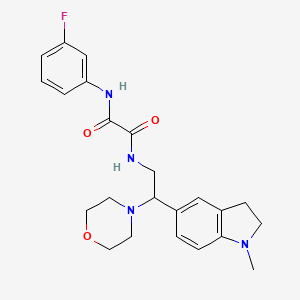
2-(5-Methylpyridin-2-yl)acetonitrile
Descripción general
Descripción
2-(5-Methylpyridin-2-yl)acetonitrile is a chemical compound with the CAS Number: 38203-08-6 and a molecular weight of 132.16 . It has the IUPAC name (5-methyl-2-pyridinyl)acetonitrile . The compound is typically stored in an inert atmosphere at room temperature .
Synthesis Analysis
The synthesis of this compound involves the use of crude products which are purified by silica-gel column chromatography . The yield of this synthesis process is approximately 80% .Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8N2/c1-7-2-3-8(4-5-9)10-6-7/h2-3,6H,4H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound has a boiling point of 105-106 °C (Press: 3 Torr) and a predicted density of 1.056±0.06 g/cm3 . It also has a predicted pKa value of 3.47±0.22 .Mecanismo De Acción
The mechanism of action of 5MP is not well understood. However, it is believed that the reaction of pyridine and acetonitrile in the presence of a base results in the formation of an intermediate, which then undergoes a series of rearrangements to form the desired product. Additionally, the reaction of pyridine with aldehydes or ketones in the presence of a base results in the formation of an intermediate, which then undergoes a series of rearrangements to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5MP are not well understood. However, it has been suggested that 5MP may have a role in the regulation of gene expression. Additionally, 5MP has been shown to have an inhibitory effect on the growth of certain bacteria, suggesting that it may have antibacterial properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5MP in laboratory experiments include its availability and low cost. Additionally, 5MP is a versatile starting material for the synthesis of a wide range of compounds, including amides, esters, and ethers. However, the use of 5MP is limited by its reactivity, as it can easily react with other compounds.
Direcciones Futuras
The future directions for the use of 5MP include its use in the synthesis of peptides, peptidomimetics, and other organic molecules. Additionally, 5MP may have potential applications in the development of new antibiotics and other drugs. Furthermore, 5MP may have potential applications in the development of new materials, such as polymers and nanomaterials. Finally, 5MP may have potential applications in the development of new catalysts for organic synthesis.
Aplicaciones Científicas De Investigación
5MP has been widely used in scientific research due to its versatility and wide range of applications. It has been used in the synthesis of a variety of biologically active compounds, including antibiotics, hormones, and vitamins. Additionally, 5MP has been used in the synthesis of pharmaceuticals and other active pharmaceutical ingredients (APIs). It has also been used in the synthesis of peptides, peptidomimetics, and other organic molecules.
Safety and Hazards
Propiedades
IUPAC Name |
2-(5-methylpyridin-2-yl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-7-2-3-8(4-5-9)10-6-7/h2-3,6H,4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFVRNNBFZQKRAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
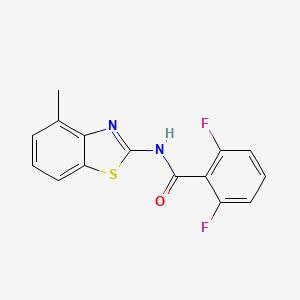
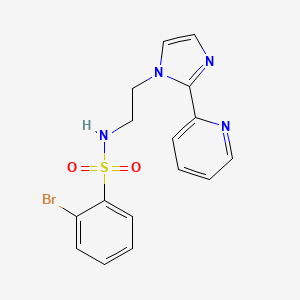
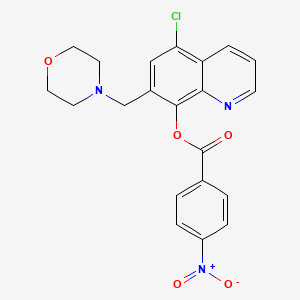



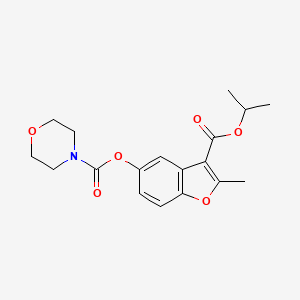
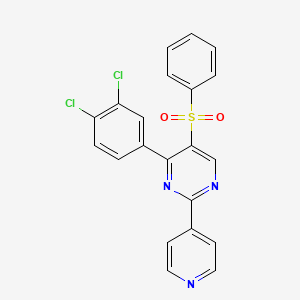
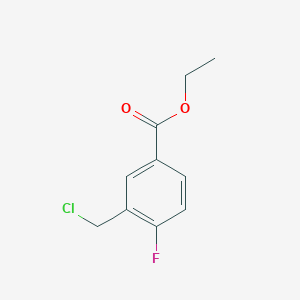
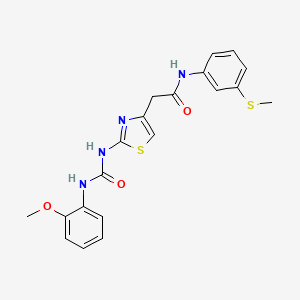
![(E)-2-Cyano-3-(5-fluoro-1-benzofuran-2-yl)-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2910568.png)
![1-ethyl-N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2910569.png)
![2-[2-Oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanylbenzoic acid](/img/structure/B2910570.png)
